

Teriflunomide in Primary Microglia: Application Notes and Protocols

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Compound of Interest

Compound Name: Teriflunomide

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These application notes provide a comprehensive guide to the use of **Teriflunomide** in primary microglia cell culture, summarizing its effects on microglial function and providing detailed protocols for experimental use.

Teriflunomide, an oral immunomodulatory drug approved for relapsing-remitting multiple sclerosis, has demonstrated direct effects on central nervous system (CNS) resident cells, including microglia.^{[1][2]} Its primary mechanism of action is the selective and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for de novo pyrimidine synthesis.^{[3][4]} This inhibition curtails the proliferation of rapidly dividing cells, such as activated lymphocytes, and also impacts microglial functions.^{[3][4]}

Effects on Microglia

Teriflunomide exerts several key effects on primary microglia in vitro:

- **Anti-proliferative Effects:** At higher, physiologically relevant concentrations (e.g., 5 μ M), **Teriflunomide** significantly reduces microglial proliferation.^{[3][5]} This effect is linked to the upregulation of DHODH expression in activated microglia, making them susceptible to its inhibition.^[3]
- **Modulation of Inflammatory Responses:** **Teriflunomide** alters the cytokine profile of activated microglia, promoting a shift from a pro-inflammatory to a more anti-inflammatory

state. It decreases the production of pro-inflammatory mediators while increasing the secretion of the anti-inflammatory cytokine IL-10.[1][2]

- **Minimal Impact on Viability and Phagocytosis:** Studies have shown that **Teriflunomide** does not impact the viability of primary microglia and has no effect on their phagocytic activity.[1][2]
- **Downregulation of Co-stimulatory Molecules:** **Teriflunomide** has been observed to downregulate the surface expression of the co-stimulatory molecule CD86 in a concentration- and time-dependent manner.[3][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of **Teriflunomide** on primary microglia as reported in the literature.

Table 1: Effect of **Teriflunomide** on Microglial Proliferation

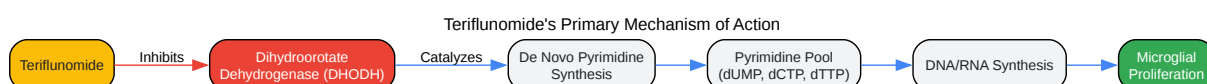
Concentration	Effect on Proliferation	Cell Type	Reference
5 μ M	~30% reduction	Primary rat microglia in mixed glial cell cultures	[3][5]
0.25–1 μ M	No significant impact	Primary rat microglia	[3][5]

Table 2: Effect of **Teriflunomide** on Cytokine and Mediator Production in Activated Primary Microglia

Cytokine/Mediator	Effect	Concentration Range	Reference
Interleukin-6 (IL-6)	Decreased	0.8–25 μ M	[1]
IFN γ -induced protein-10 (IP-10/CXCL10)	Decreased	0.8–25 μ M	[1]
Monocyte chemoattractant protein-1 (MCP-1/CCL2)	Decreased	0.8–25 μ M	[1]
Interleukin-12p40 (IL-12p40)	Decreased	0.8–25 μ M	[1]
Nitrite	Decreased	0.8–25 μ M	[1]
Interleukin-10 (IL-10)	Increased	0.8–25 μ M	[1]
CXCL10	3-fold decrease	Not specified	[6]
CCL2	2.5-fold decrease	Not specified	[6]
IL-6	2.2-fold decrease	Not specified	[6]

Signaling Pathways

The primary mechanism of **Teriflunomide**'s action on proliferating cells is the inhibition of DHODH. This enzyme is a key component of the de novo pyrimidine synthesis pathway, which is essential for DNA and RNA synthesis in rapidly dividing cells. By blocking DHODH, **Teriflunomide** depletes the pyrimidine pool, leading to cell cycle arrest. Interestingly, some studies suggest that the anti-inflammatory effects of **Teriflunomide** on microglia may be independent of DHODH inhibition and do not appear to involve the NF- κ B signaling pathway.[3]
[7]



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Caption: **Teriflunomide** inhibits DHODH, blocking pyrimidine synthesis and reducing microglial proliferation.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Microglia

This protocol describes the isolation of primary microglia from the cerebral cortices of neonatal mouse or rat pups.^{[8][9]}

Materials:

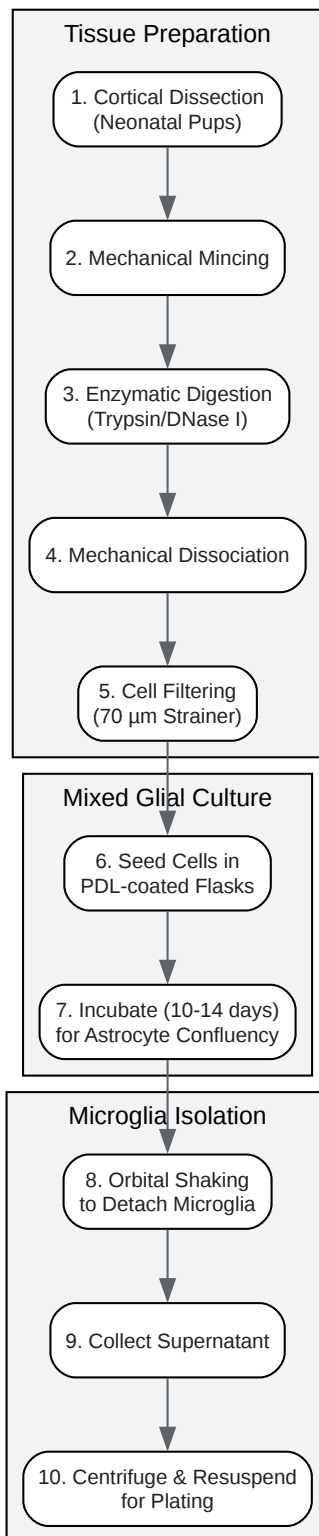
- Neonatal mouse or rat pups (P0-P2)
- DMEM/F10 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Trypsin (0.25%)
- DNase I
- Poly-D-lysine (PDL) coated T75 flasks
- Cell strainer (70 µm)

Procedure:

- Euthanize neonatal pups and dissect the cerebral cortices in a sterile environment.
- Mince the tissue and incubate with trypsin and DNase I at 37°C for 15 minutes to dissociate the cells.
- Neutralize trypsin with FBS-containing medium and gently triturate the tissue to obtain a single-cell suspension.
- Filter the cell suspension through a 70 µm cell strainer.
- Centrifuge the cells, resuspend in culture medium, and count viable cells.

- Seed the mixed glial cells into PDL-coated T75 flasks.
- Incubate at 37°C in a 5% CO₂ incubator. Change the medium after 24 hours and then every 3-4 days.
- After 10-14 days, a confluent layer of astrocytes will form with microglia growing on top.
- To isolate microglia, shake the flasks on an orbital shaker at 180-220 rpm for 2 hours at 37°C.
- Collect the supernatant containing detached microglia, centrifuge, and resuspend in fresh medium for plating.

Primary Microglia Isolation Workflow

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Caption: Workflow for the isolation and culture of primary microglia from neonatal rodent brains.

Protocol 2: Teriflunomide Treatment of Primary Microglia

Materials:

- Primary microglia cultured as described in Protocol 1
- **Teriflunomide** stock solution (dissolved in DMSO)
- Lipopolysaccharide (LPS) and Interferon-gamma (IFN γ) for activation
- Culture medium

Procedure:

- Plate purified primary microglia at a desired density (e.g., 5×10^4 cells/cm 2) in appropriate culture plates.
- Allow cells to adhere and rest overnight.
- Pre-treat the microglia with varying concentrations of **Teriflunomide** (e.g., 0.25 μ M to 25 μ M) for 16-24 hours.[\[1\]](#) A vehicle control (DMSO) should be included.
- Following pre-treatment, activate the microglia by adding LPS (e.g., 100 ng/mL) and/or IFN γ (e.g., 50 ng/mL) to the culture medium.[\[3\]](#)
- Incubate for the desired period (e.g., 24-72 hours) depending on the assay.
- Collect the cell culture supernatant for cytokine analysis (ELISA, CBA) and lyse the cells for protein or RNA analysis.

Protocol 3: Assessment of Microglial Proliferation

Materials:

- BrdU (5-bromo-2'-deoxyuridine) labeling reagent
- Fixation and permeabilization buffers
- Anti-BrdU antibody

- Flow cytometer

Procedure:

- Treat mixed glial cultures or purified microglia with **Teriflunomide** as described in Protocol 2.
- During the final 16 hours of culture, add BrdU (e.g., 10 μ M) to the medium.[\[3\]](#)
- Harvest the cells and fix and permeabilize them according to the manufacturer's protocol for the BrdU assay kit.
- Stain the cells with an anti-BrdU antibody.
- Analyze the percentage of BrdU-positive (proliferating) cells using a flow cytometer.

Protocol 4: Cytokine Secretion Assay

Materials:

- ELISA kits or Cytometric Bead Array (CBA) kits for specific cytokines (e.g., IL-6, IL-10, TNF- α)
- Spectrophotometer or flow cytometer

Procedure:

- Collect the culture supernatants from **Teriflunomide**-treated and control microglia (from Protocol 2).
- Centrifuge the supernatants to remove any cellular debris.
- Perform the ELISA or CBA according to the manufacturer's instructions to quantify the concentration of secreted cytokines.
- Normalize the cytokine concentrations to the total protein content of the corresponding cell lysates if necessary.

These protocols and data provide a foundation for investigating the immunomodulatory effects of **Teriflunomide** on primary microglia. Researchers can adapt these methods to address

specific questions regarding neuroinflammation and the therapeutic potential of **Teriflunomide** in CNS disorders.

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